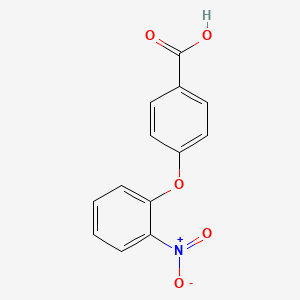

4-(2-Nitrophenoxy)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-nitrophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)14(17)18/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZUMRWYVXVOIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Route Development for 4 2 Nitrophenoxy Benzoic Acid

Established Synthetic Pathways (e.g., Ullmann Condensation Analogues)

The classical and most established method for synthesizing diaryl ethers, including 4-(2-Nitrophenoxy)benzoic acid, is the Ullmann condensation. rsc.orgnih.gov This reaction, first reported in the early 20th century, traditionally involves the copper-promoted coupling of an aryl halide with a phenol (B47542). nih.govwikipedia.org In the context of this compound, the synthesis typically proceeds via the reaction of a 4-halobenzoic acid derivative (or its corresponding ester, followed by hydrolysis) with 2-nitrophenol, or more commonly, 4-hydroxybenzoic acid with a 2-halonitrobenzene.

The traditional Ullmann reaction is characterized by harsh conditions, often requiring stoichiometric amounts of copper powder or copper salts, high temperatures (frequently exceeding 200°C), and high-boiling polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), or nitrobenzene (B124822). wikipedia.orgumass.edu A strong base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH), is necessary to deprotonate the phenol, forming the more nucleophilic phenoxide. wikipedia.org

A representative reaction scheme is the coupling of 4-hydroxybenzoic acid with 1-chloro-2-nitrobenzene. The electron-withdrawing nitro group on the 2-halonitrobenzene activates the aryl halide towards nucleophilic aromatic substitution, making it a suitable substrate for this reaction. wikipedia.org The general reactivity trend for the aryl halide follows the order of I > Br > Cl. mdpi.com

Table 1: Typical Conditions for Traditional Ullmann Ether Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | 4-hydroxybenzoic acid, 1-halo-2-nitrobenzene | Formation of the target diaryl ether backbone. |

| Catalyst | Stoichiometric Copper (e.g., Cu powder, CuI, Cu₂O) | Promotes the C-O bond formation. researchgate.net |

| Base | K₂CO₃, Cs₂CO₃, KOH | Deprotonates the phenol to form the active nucleophile. |

| Solvent | DMF, NMP, DMSO, Nitrobenzene | High-boiling polar solvents to facilitate the reaction at high temperatures. wikipedia.org |

| Temperature | 150 - 220°C | Required to overcome the high activation energy of the reaction. nih.govwikipedia.org |

Despite its historical significance, the classical Ullmann condensation suffers from several drawbacks, including low functional group tolerance, often irreproducible yields, and the generation of significant copper-containing waste, which has prompted the development of more advanced methodologies. umass.edu

Development of Novel and Sustainable Synthetic Approaches

Modern advancements in organic synthesis have focused on overcoming the limitations of the traditional Ullmann reaction. These novel approaches aim for milder reaction conditions, lower catalyst loadings, improved yields, and greater sustainability.

Ligand-Assisted Copper Catalysis: A major breakthrough was the discovery that adding ligands to the copper catalyst dramatically improves reaction efficiency. nih.govumass.edu Ligands such as 1,10-phenanthroline (B135089), L-proline, diamines, and acetylacetonates (B15086760) can stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, allowing for reactions to occur at significantly lower temperatures (typically 80–140°C) with much lower catalyst loadings (1-10 mol%). researchgate.netnih.gov This "modified Ullmann" approach has become the standard for many diaryl ether syntheses.

Nanocatalysis: The use of copper-based nanoparticles (CuNPs) has emerged as a highly effective and sustainable strategy. nih.govrsc.org Due to their high surface-area-to-volume ratio, CuNPs exhibit exceptional catalytic activity, often enabling the reaction to proceed under ligand-free conditions. rsc.org These catalysts can be supported on various materials like carbon nanofibers, multi-walled carbon nanotubes (MWCNTs), or magnetic nanoparticles, which facilitates their recovery and reuse for multiple reaction cycles, enhancing the green credentials of the synthesis. nih.gov

Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling: An important alternative to copper-catalyzed methods is the palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. rsc.org This methodology, which uses a palladium catalyst in conjunction with specialized phosphine (B1218219) ligands, is renowned for its broad substrate scope and high functional group tolerance, often proceeding under milder conditions than even the modified Ullmann reaction. rsc.org

Sustainable and Unconventional Conditions: Research has also explored greener reaction media and energy sources. This includes solvent-free reactions, which reduce waste and simplify product isolation, and the use of microwave irradiation to dramatically shorten reaction times from many hours to mere minutes. nih.govresearchgate.net

Table 2: Comparison of Synthetic Approaches for Diaryl Ether Formation

| Method | Catalyst System | Temperature | Key Advantages |

|---|---|---|---|

| Traditional Ullmann | Stoichiometric Cu | >160°C | Simple reagents, historically established. nih.gov |

| Modified Ullmann | Catalytic Cu(I) with ligands (e.g., phenanthroline, L-proline) | 80-140°C | Lower temperature, lower catalyst loading, improved yields. nih.govnih.gov |

| Nanocatalysis | CuNPs (supported or unsupported) | 120-140°C | High activity, often ligand-free, catalyst is recyclable. nih.govmdpi.com |

| Buchwald-Hartwig | Pd catalyst with phosphine ligands | 80-120°C | Broad substrate scope, high functional group tolerance. rsc.org |

Mechanistic Investigations of Key Bond-Forming Reactions

The precise mechanism of the copper-catalyzed Ullmann condensation has been a subject of considerable debate, though a general consensus has emerged for ligand-assisted pathways. umass.edunih.gov The key bond-forming event involves the coupling of a copper(I) phenoxide with an aryl halide.

The widely accepted catalytic cycle is believed to proceed through the following key steps:

Formation of the Active Nucleophile: The base deprotonates the phenol (e.g., 4-hydroxybenzoic acid) to form a phenoxide anion.

Formation of a Copper(I) Phenoxide Complex: The phenoxide coordinates with a Cu(I) salt, often complexed with a ligand (L), to form an anionic copper(I) intermediate, [LCu(OAr)]⁻. nih.gov

Oxidative Addition: The aryl halide (e.g., 1-chloro-2-nitrobenzene) undergoes oxidative addition to the copper(I) center. This is often considered the rate-determining step and results in a transient, high-energy copper(III) intermediate, [LCu(OAr)(Ar')(X)]⁻. wikipedia.org

Reductive Elimination: The copper(III) intermediate rapidly undergoes reductive elimination, forming the desired C-O bond of the diaryl ether product and regenerating a Cu(I) species, which can re-enter the catalytic cycle. wikipedia.orgnih.gov

Optimization of Reaction Parameters and Conditions

Optimizing the synthesis of this compound requires careful consideration of several interconnected reaction parameters to maximize yield and minimize side products.

Catalyst and Ligand Selection: The choice of the copper source (e.g., CuI, Cu₂O, CuCl) and ligand is critical. CuI is a common and effective precursor. The ligand must be chosen to be effective for C-O coupling; bidentate nitrogen-based ligands like 1,10-phenanthroline or amino acids like L-proline are frequently successful. nih.gov The optimal catalyst and ligand loading must be determined empirically, but typically ranges from 1-10 mol%.

Base: The choice of base can significantly influence the reaction rate and yield. Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) due to its higher solubility in organic solvents and the greater nucleophilicity of the resulting cesium phenoxide. mdpi.comjsynthchem.com

Solvent: While traditional high-boiling aprotic solvents like DMF and NMP are effective, concerns over their toxicity have led to the exploration of alternatives like dimethyl sulfoxide (B87167) (DMSO) or toluene. mdpi.comnih.gov The choice of solvent can affect the solubility of the reactants and the catalyst, thereby impacting reaction efficiency.

Temperature and Reaction Time: In modern catalytic systems, temperatures are typically maintained between 110-140°C. nih.govmdpi.com Higher temperatures may lead to decomposition or side reactions, while lower temperatures can result in sluggish or incomplete conversion. Reaction progress should be monitored (e.g., by TLC or HPLC) to determine the optimal time for quenching the reaction.

Substrate Effects: The electronic nature of the substrates plays a key role. The presence of the electron-withdrawing nitro group on the 2-halonitrobenzene substrate makes it more susceptible to nucleophilic attack, generally leading to higher yields compared to unsubstituted or electron-rich aryl halides. wikipedia.orgmdpi.com Conversely, electron-donating groups on the phenol can enhance its nucleophilicity and accelerate the reaction. mdpi.com

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 2-Nitrophenol |

| 4-Hydroxybenzoic acid |

| 1-Chloro-2-nitrobenzene |

| 1-Bromo-2-nitrobenzene |

| 1-Iodo-2-nitrobenzene |

| Dimethylformamide (DMF) |

| N-Methylpyrrolidone (NMP) |

| Dimethyl sulfoxide (DMSO) |

| Toluene |

| Potassium carbonate |

| Cesium carbonate |

| Potassium hydroxide |

| 1,10-Phenanthroline |

| L-Proline |

| Copper(I) iodide |

| Copper(I) oxide |

Comprehensive Structural Elucidation and Supramolecular Assembly Characterization of 4 2 Nitrophenoxy Benzoic Acid

High-Resolution Spectroscopic Analysis

Spectroscopic techniques are fundamental to determining the structure of a molecule. Each method provides unique insights into the connectivity of atoms, the molecular formula, and the functional groups present.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition and confirmation of the molecular formula (C₁₃H₉NO₅). The measured exact mass would be compared to the calculated theoretical mass.

Data Table: Molecular Formula and Mass

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₉NO₅ |

| Calculated Exact Mass | 259.0481 g/mol |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophoric Characterization

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of 4-(2-Nitrophenoxy)benzoic acid would be expected to show absorption maxima (λ_max) corresponding to the π → π* transitions of the aromatic rings and the n → π* transitions associated with the nitro and carbonyl groups. The solvent used for the analysis would also be reported as it can influence the position of the absorption bands.

Data Table: Electronic Absorption Data

| Parameter | Value |

|---|---|

| λ_max | Data not available |

Single-Crystal X-ray Diffraction Studies

Elucidation of Molecular Conformation and Geometry in the Solid State

Without experimental data, a detailed discussion of the molecular geometry and packing is not possible.

Characterization of Intermolecular Interactions and Hydrogen Bonding Networks (e.g., Carboxylic Acid Dimerization, C-H···O, C-H···π Interactions)

Detailed experimental characterization of the specific intermolecular interactions and hydrogen bonding networks within the crystal structure of this compound is not available in the reviewed scientific literature. While carboxylic acids commonly form robust centrosymmetric dimers via O-H···O hydrogen bonds, and other interactions such as C-H···O and C-H···π are expected based on the molecule's functional groups, specific geometric data, and their roles in the supramolecular assembly of this particular compound have not been documented.

Analysis of Crystal Packing Motifs and Supramolecular Architectures

An analysis of the crystal packing motifs and the resulting supramolecular architecture for this compound cannot be provided due to the absence of published crystallographic data. The way molecules of this compound arrange themselves in the solid state, including the formation of chains, sheets, or more complex three-dimensional networks, remains uncharacterized.

Investigation of Polymorphism and Solvent Inclusion Phenomena

There is no information in the surveyed literature regarding the investigation of polymorphism or solvent inclusion phenomena for this compound. Studies to determine if this compound can exist in different crystalline forms (polymorphs) or if it can incorporate solvent molecules into its crystal lattice (solvates) have not been reported.

Conformational Analysis via Integrated Experimental and Computational Approaches

Specific studies employing integrated experimental techniques (like X-ray crystallography) and computational methods to perform a detailed conformational analysis of this compound are absent from the available literature. Such an analysis would typically involve determining the torsion angles between the phenyl rings and the central ether linkage, as well as the orientation of the carboxylic acid and nitro groups. While density functional theory (DFT) calculations have been used to study the conformation of related molecules, this specific compound has not been the subject of such a published investigation. researchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 2 Nitrophenoxy Benzoic Acid Transformations

Reactions Involving the Carboxylic Acid Moiety (e.g., Decarboxylation, Esterification, Amidation)

The carboxylic acid group is a cornerstone of organic synthesis, and its reactions are well-documented. For 4-(2-Nitrophenoxy)benzoic acid, this moiety can undergo several classical transformations.

Decarboxylation: The removal of the carboxyl group as carbon dioxide from aromatic acids typically requires high temperatures, often exceeding 140°C. acs.org The rate of this reaction can be significantly influenced by the other substituents on the aromatic ring. While unactivated benzoic acids undergo decarboxylation slowly, the process is accelerated for species with activating groups like hydroxyl (-OH) in the ortho or para positions. youtube.com For this compound, the phenoxy group at the para position is an activating group, which may facilitate decarboxylation under less stringent conditions compared to unsubstituted benzoic acid. Recent methodologies using copper-catalyzed radical decarboxylation can achieve this transformation at much milder temperatures, around 35°C. acs.org

Esterification: The conversion of the carboxylic acid to an ester is a fundamental reaction. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄ or TsOH), is a common method. researchgate.net This is an equilibrium process, and to drive the reaction toward the ester product, the alcohol is often used in large excess or the water byproduct is removed as it forms. researchgate.net This method is applicable to nitro-substituted benzoic acids. nih.gov

| Reaction | Reagents | Catalyst | Key Features |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H₂SO₄) | Equilibrium reaction; requires excess alcohol or water removal. researchgate.net |

| Amidation (via Isocyanate) | Isocyanate (e.g., Phenyl isocyanate) | Heat | Forms an N-substituted amide and releases CO₂. beilstein-journals.org |

| Amidation (via Coupling Agent) | Amine, Coupling Agent (e.g., DCC) | - | Forms a peptide-like bond; DCC is a common reagent. rsc.org |

| Reductive Amination | Amine, Reducing Agent (e.g., Phenylsilane) | Zinc Catalyst (e.g., Zn(OAc)₂) | One-pot conversion of carboxylic acid and amine to a more reduced amine. google.com |

Amidation: The formation of an amide bond from the carboxylic acid can be achieved through several routes. Direct reaction with an amine is generally unfavorable and requires very high temperatures. More practical methods include:

Reaction with isocyanates: Heating a carboxylic acid with an isocyanate can yield an amide, although yields can be variable in conventional solvents. beilstein-journals.org

Use of coupling agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, allowing it to react readily with an amine to form the amide bond. rsc.org

Conversion to an acid chloride: The carboxylic acid can be converted to a more reactive acid chloride using thionyl chloride (SOCl₂), which then readily reacts with an amine. rsc.org

Catalytic Reductive Amination: Modern methods allow for the direct conversion of a carboxylic acid and a primary or secondary amine into the corresponding higher-order amine using a reducing agent like phenylsilane (B129415) and a zinc catalyst. google.com The synthesis of related structures like 4-[2-(2-nitrophenoxy)propanoylamino]benzoic acid confirms the feasibility of forming amide linkages from this parent structure. prepchem.com

Transformations of the Nitro Group (e.g., Reduction to Amine)

The nitro group is a versatile functional group, primarily because of its ability to be reduced to an amine. This transformation is crucial as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho, para-directing group. atlantis-press.com The reduction of aromatic nitro compounds can be accomplished through various methods:

Catalytic Hydrogenation: This method involves using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney Nickel. It is a clean and efficient method for converting a nitro group to an amine. atlantis-press.com

Metal-Acid Systems: A common laboratory method involves the use of an easily oxidized metal like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). atlantis-press.comwikipedia.org The reaction proceeds in two stages: the metal and acid reduce the nitro group to an ammonium (B1175870) salt (e.g., -NH₃⁺Cl⁻), which is then treated with a base (e.g., NaOH) to neutralize the acid and liberate the free amine (-NH₂). wikipedia.org

Rhodium(I) complexes have been shown to be highly effective catalysts for the selective reduction of the nitro group in 4-nitrobenzoic acid to 4-aminobenzoic acid, leaving the carboxylic acid group intact. datapdf.com This high chemoselectivity is critical when working with multifunctional molecules like this compound, ensuring that only the desired functional group is transformed. datapdf.com The successful synthesis of related compounds such as 4-(4-aminophenoxy)benzoic acid from nitro-precursors further illustrates the utility of this transformation. acs.orgresearchgate.net

Reactivity of the Phenoxy Ether Linkage

The diaryl ether linkage (C-O-C) is generally stable due to the strength of the sp² C-O bond. Cleavage typically requires harsh conditions or specific reagents. nih.gov

Acid-Catalyzed Cleavage: Strong hydrohalic acids like HBr or HI can cleave ethers. The reaction involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. nih.gov For a diaryl ether, this reaction is difficult because the nucleophile would have to attack an sp²-hybridized carbon, which is unfavorable for both Sₙ1 (due to the instability of aryl cations) and Sₙ2 (due to steric hindrance) mechanisms. nih.gov

Nucleophilic Aromatic Substitution (SₙAr): The ether linkage in this compound is susceptible to cleavage via an SₙAr mechanism. The nitro group is strongly electron-withdrawing and is positioned ortho to the ether linkage. This arrangement activates the ring towards nucleophilic attack at the carbon atom bonded to the ether oxygen. A strong nucleophile can attack this position, leading to the displacement of the phenoxybenzoic acid moiety as a leaving group. This reactivity is the reverse of the Ullmann condensation or Buchwald-Hartwig amination reactions often used to form such diaryl ethers, which rely on the activation provided by electron-withdrawing groups. nih.govrsc.org

Studies of Aromatic Electrophilic and Nucleophilic Substitution Processes

The two distinct aromatic rings in this compound exhibit different reactivities toward substitution reactions.

Electrophilic Aromatic Substitution (EAS): This type of reaction involves the attack of an electrophile on the electron-rich aromatic ring. The outcome is governed by the directing effects of the existing substituents.

On the Benzoic Acid Ring: This ring has a carboxylic acid group (-COOH) at position 1 and a phenoxy group (-OAr) at position 4. The -COOH group is electron-withdrawing and a meta-director. nih.govacs.org The phenoxy group is electron-donating and an ortho, para-director. Since the para position is already substituted, the phenoxy group directs incoming electrophiles to the ortho positions (2 and 6). The carboxylic acid directs to the meta positions (3 and 5). The powerful activating and directing effect of the oxygen atom in the phenoxy group typically dominates, suggesting that electrophilic substitution would likely occur at positions 3 and 5 (which are also ortho to the phenoxy group).

Nucleophilic Aromatic Substitution (SₙAr): As discussed in section 4.3, the nitrophenyl ring is highly activated for SₙAr. The reaction is facilitated by the presence of the strong electron-withdrawing nitro group positioned ortho to the potential leaving group (the ether linkage). researchgate.netnih.gov The mechanism proceeds in two steps:

Addition: A strong nucleophile attacks the carbon atom attached to the ether oxygen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the nitro group. researchgate.net

Elimination: The leaving group (the 4-carboxyphenoxide anion) is expelled, restoring the aromaticity of the ring. researchgate.net

This pathway makes the ether linkage the most probable site of reactivity under nucleophilic conditions.

Investigation of Radical-Mediated Processes (e.g., Phenoxyl Radical Coupling)

Phenoxyl radicals can be generated from phenols through one-electron oxidation. The stability and reactivity of these radicals are influenced by the substituents on the aromatic ring. Research on the related 2,6-di-t-butyl-4-(4'-nitrophenyl) phenoxyl radical has shown that it is an isolable and characterizable species. acs.org EPR spectra of this radical indicate that the unpaired electron spin is delocalized not only across the phenoxyl ring but also onto the secondary aromatic ring and the nitro group. acs.org

This suggests that this compound, upon conversion to a corresponding phenol (B47542) and subsequent oxidation, could form a phenoxyl radical. The presence of the nitro group would contribute to the stabilization of this radical intermediate. Once formed, phenoxyl radicals can undergo various reactions, including coupling with other radicals. For instance, the redox-cycling of phenoxyl radicals in the presence of thiols can produce other reactive oxygen species.

Photochemical Transformations and Photoreactivity Studies

Nitroaromatic compounds are known to be photochemically active. The photochemistry of 2-nitrobenzyl compounds, in particular, has been extensively studied, as they are widely used as photoremovable protecting groups. The characteristic reaction is initiated by an intramolecular hydrogen atom transfer from the benzylic position to the nitro group, forming an aci-nitro intermediate. acs.org

While this compound lacks a benzylic C-H, the 2-nitrophenyl moiety is inherently photoreactive. Direct photolysis of nitroaromatics like nitrobenzene (B124822) in aqueous solutions can lead to a variety of products through complex pathways, including intramolecular rearrangement to form nitrophenols or cleavage of the C-N bond to release nitrite (B80452) ions. Studies on the photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers show that the reaction proceeds through an aci-nitro intermediate, which then rearranges. Although the exact mechanism for this compound would differ due to its structure, excitation of the nitro group is a likely primary photochemical event. This could potentially lead to cleavage of the ether bond or other rearrangements, making the compound susceptible to degradation under UV irradiation.

Computational and Theoretical Chemistry Studies of 4 2 Nitrophenoxy Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio Methods)

Thermodynamic Properties and Reaction Energetics

Further research and new computational studies specifically targeting 4-(2-Nitrophenoxy)benzoic acid would be required to generate the detailed scientific article as outlined.

Applications As a Synthetic Building Block and Precursor in Chemical Research

Utilization in Multi-Step Organic Synthesis of Complex Chemical Scaffolds (e.g., Heterocyclic Systems like Dibenzo[b,e]benchchem.comresearchgate.netdiazepines, Acridine (B1665455) Derivatives)

The strategic placement of the nitro and carboxylic acid groups in 4-(2-Nitrophenoxy)benzoic acid makes it a prime candidate for constructing complex heterocyclic systems through intramolecular cyclization strategies, most notably reductive cyclization. nih.govnih.govresearchgate.net This process involves the chemical reduction of the nitro group to an amine, which then acts as an internal nucleophile, reacting with the carboxylic acid (or its activated form) to forge a new ring.

This transformation yields 4-(2-aminophenoxy)benzoic acid, a key intermediate. This molecule is predisposed to undergo intramolecular condensation to form a seven-membered lactam ring, which is the foundational core of dibenzo[b,e] researchgate.netoxazepin-11(5H)-one systems, closely related to the dibenzodiazepine scaffold. Further synthetic manipulations on this core can lead to a variety of complex polycyclic structures.

Similarly, acridone (B373769) derivatives, which are based on a tricyclic phenoxazine-like skeleton, can be envisioned as synthetic targets. jocpr.com While classical acridone syntheses often involve the cyclization of N-phenylanthranilic acids, the underlying principle of intramolecular ring closure is applicable. The 4-(2-aminophenoxy)benzoic acid intermediate derived from the parent compound could potentially be cyclized under different conditions, such as acid-catalyzed dehydrative ring closure, to access phenoxazine-based systems, which are structural components of or related to acridine derivatives. nih.govnih.gov

The general synthetic strategy is outlined in the table below.

| Step | Transformation | Reagents & Conditions | Intermediate/Product Type | Potential Application |

|---|---|---|---|---|

| 1 | Nitro Group Reduction | H₂, Pd/C; or SnCl₂, HCl; or Fe, CH₃COOH | 4-(2-aminophenoxy)benzoic acid | Key intermediate for cyclization |

| 2 | Intramolecular Amidation (Lactamization) | Heat, activating agent (e.g., DCC, EDC) | Dibenzo[b,f] researchgate.netoxazepin-11(10H)-one core | Precursor to Dibenzo[b,e] researchgate.netdiazepine analogues |

| 3 | Intramolecular Dehydrative Cyclization | Strong acid (e.g., H₂SO₄, PPA), heat | Phenoxazine-4-carboxylic acid core | Precursor to Acridine derivatives |

Derivatization for the Exploration of Structure-Property Relationships in Chemical Systems (e.g., Chromophore Design)

The structure of this compound contains key functional groups that are amenable to derivatization for creating new molecules with tailored properties, such as chromophores. A chromophore is a part of a molecule responsible for its color, arising from the absorption of light in the visible spectrum. The design of novel dyes and functional optical materials often relies on the systematic modification of such structures.

The key reactive handles on the molecule for derivatization are:

The Carboxylic Acid Group : This group can be readily converted into a wide array of derivatives, including esters, amides, and acid chlorides. This allows for the attachment of various other molecular fragments, which can tune the electronic properties and solubility of the resulting compound.

The Nitro Group : This group is a strong electron-withdrawing group and influences the electronic structure of the molecule. More importantly, it can be reduced to an amino group (-NH₂). This resulting amine is a versatile functional group that can be further modified. For instance, it can be diazotized with nitrous acid to form a diazonium salt, which can then be coupled with electron-rich aromatic compounds (like phenols or anilines) to form intensely colored azo dyes (-N=N-). researchgate.net

By combining these derivatization strategies, a diverse library of compounds could be synthesized from the this compound scaffold to study how changes in molecular structure affect properties like light absorption wavelength (color), fluorescence, and non-linear optical activity. techscience.comtechscience.com

Role as a Precursor in the Design and Synthesis of Advanced Organic Materials (Focus on Synthetic Methodology)

This compound serves as a precursor to a bifunctional monomer essential for the synthesis of high-performance polymers, particularly aromatic polyamides (aramids). The synthetic methodology is a two-stage process that leverages the compound's structure to ultimately create strong, thermally stable materials. researchgate.netresearcher.life

Stage 1: Monomer Synthesis The initial step is the reduction of the nitro group to an amine, converting this compound into 4-(2-aminophenoxy)benzoic acid. This transformation creates a monomer that possesses both an amine (-NH₂) and a carboxylic acid (-COOH) group—the two functional groups required for amide bond formation.

Stage 2: Polycondensation The resulting aminocarboxylic acid monomer is then subjected to polycondensation. In this process, the amine group of one monomer molecule reacts with the carboxylic acid group of another, forming an amide linkage and eliminating a molecule of water. This reaction is repeated thousands of times to form long polymer chains. To facilitate this reaction under milder conditions and achieve high molecular weights, condensing agents are typically employed. researchgate.netnih.govnih.gov This method, known as direct polycondensation, is a cornerstone of modern polymer synthesis.

The resulting polymers are aromatic polyamides, where the rigid phenyl rings are linked by stable amide bonds and flexible ether linkages, a combination that imparts desirable properties such as high thermal stability, chemical resistance, and excellent mechanical strength. nih.gov

| Parameter | Description | Common Examples |

|---|---|---|

| Reaction Type | Direct Polycondensation | - |

| Monomer | 4-(2-aminophenoxy)benzoic acid | Derived from this compound |

| Solvents | Aprotic polar solvents that can dissolve the polymer | N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc) |

| Condensing Agents | Used to activate the carboxylic acid and facilitate amide bond formation | Triphenyl phosphite (B83602) (TPP) / Pyridine system, Calcium chloride (CaCl₂) |

| Temperature | Typically elevated to ensure reaction completion | 80 - 120 °C |

Investigation of its Potential as a Ligand in Coordination Chemistry

In the field of coordination chemistry, organic molecules that can bind to metal ions are known as ligands. This compound possesses significant potential as a ligand due to the presence of the carboxylic acid group. Upon deprotonation, this group forms a carboxylate anion (-COO⁻), which is an excellent binding site for a wide variety of metal ions.

The carboxylate group can coordinate to metal centers in several distinct modes:

Monodentate : One oxygen atom of the carboxylate binds to a single metal center.

Bidentate Chelating : Both oxygen atoms of the carboxylate bind to the same metal center, forming a stable ring.

Bidentate Bridging : Each oxygen atom of the carboxylate binds to a different metal center, linking them together.

This versatility in coordination allows for the construction of diverse metal-organic architectures. Depending on the metal ion, reaction conditions, and the presence of other ligands, this compound could be used to form discrete mononuclear or polynuclear metal complexes. Furthermore, its ability to act as a bridging ligand opens up the possibility of forming extended one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). nih.gov While the potential for this compound to act as a versatile ligand is high, detailed studies specifically characterizing its metal complexes are not widely reported in the scientific literature.

Advanced Analytical Methodologies for Research Scale Characterization of 4 2 Nitrophenoxy Benzoic Acid

Development and Application of Chromatographic Techniques for High-Purity Isolation and Characterization

Chromatographic techniques are fundamental for the isolation and purification of 4-(2-Nitrophenoxy)benzoic acid from reaction mixtures and for the precise determination of its purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of aromatic carboxylic acids like this compound would involve a C18 stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid to ensure the analyte is in its non-ionized form) and an organic solvent such as acetonitrile (B52724) or methanol. This allows for the effective separation of the target compound from starting materials, intermediates, and by-products.

The development of such a method involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity. Key parameters that are typically optimized are presented in the table below.

Table 1: Typical HPLC Method Parameters for the Analysis of this compound

| Parameter | Typical Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides a non-polar stationary phase for reverse-phase chromatography. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape. |

| Mobile Phase B | Acetonitrile | Organic solvent to elute the compound from the column. |

| Gradient | 5% B to 95% B over 20 minutes | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column, affecting resolution and analysis time. |

| Column Temperature | 30 °C | Maintains a consistent retention time and improves peak symmetry. |

| Detection Wavelength | 254 nm | The nitro and aromatic groups are strong chromophores, making UV detection highly sensitive at this wavelength. |

| Injection Volume | 10 µL | The amount of sample introduced onto the column. |

For the high-purity isolation of this compound on a research scale, preparative HPLC can be employed. This technique utilizes larger columns and higher flow rates to separate and collect fractions of the pure compound. The purity of the collected fractions can then be confirmed using the analytical HPLC method described above.

Implementation of hyphenated techniques for complex mixture analysis (e.g., LC-MS/MS in synthetic process monitoring)

The synthesis of this compound can result in complex mixtures containing the desired product, unreacted starting materials, intermediates, and various side products. Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are invaluable for analyzing such complex matrices. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful technique for this purpose. ulisboa.pt

In LC-MS/MS, the effluent from the HPLC column is directed into a mass spectrometer. The compounds are ionized, typically using electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for the confident identification and quantification of target compounds even at low concentrations. ulisboa.pt

The application of LC-MS/MS in monitoring the synthetic process of this compound allows researchers to:

Track the consumption of reactants and the formation of the product in real-time or near real-time. This provides valuable kinetic data for reaction optimization.

Identify and quantify reaction intermediates and by-products. This information is crucial for understanding the reaction mechanism and for developing strategies to minimize the formation of impurities.

Confirm the molecular weight of the synthesized compound. The mass spectrometer provides a precise measurement of the molecular weight of the eluting compounds.

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Typical Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI) - Negative | The carboxylic acid group is readily deprotonated, making negative ion mode more sensitive for this compound. |

| Parent Ion (m/z) | [M-H]⁻ | The deprotonated molecule of this compound. |

| Collision Energy | Optimized for fragmentation | The energy applied to induce fragmentation of the parent ion into characteristic daughter ions. |

| Daughter Ions (m/z) | Specific fragments | These are unique to the structure of this compound and are used for selective detection. |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantitative analysis. ulisboa.pt |

Innovative Spectroscopic Techniques for in-situ Reaction Monitoring

Traditional analytical methods often involve taking a sample from the reaction vessel and analyzing it offline. This can introduce a time delay and may not accurately represent the state of the reaction at the time of sampling, especially for fast reactions or unstable intermediates. spectroscopyonline.com In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions without the need for sample extraction. fu-berlin.de

For the synthesis of this compound, techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be employed for in-situ monitoring. These vibrational spectroscopy methods provide information about the functional groups present in the reaction mixture.

By inserting a probe directly into the reaction vessel, changes in the concentrations of reactants, intermediates, and products can be tracked by monitoring the changes in the intensity of their characteristic vibrational bands. For example, during the synthesis of this compound, one could monitor:

The disappearance of the characteristic C-O-H stretching vibration of a phenolic starting material.

The appearance of the C=O stretching vibration of the carboxylic acid group in the product.

Changes in the aromatic C-H and C=C stretching vibrations as the substitution pattern on the aromatic rings changes.

Table 3: Potential Spectroscopic Probes for In-situ Monitoring of this compound Synthesis

| Spectroscopic Technique | Vibrational Mode to Monitor | Wavenumber Range (cm⁻¹) | Information Gained |

| FTIR Spectroscopy | O-H stretch (of a phenol (B47542) precursor) | 3200-3600 | Disappearance indicates consumption of starting material. |

| C=O stretch (of the carboxylic acid product) | 1680-1740 | Appearance and increase in intensity indicate product formation. | |

| N-O asymmetric stretch (of the nitro group) | 1500-1560 | Can be monitored for changes related to the nitro group environment. | |

| Raman Spectroscopy | Aromatic ring breathing modes | 900-1200 | Changes in these modes can indicate the formation of the new C-O-C ether linkage. |

| NO₂ symmetric stretch | 1330-1370 | Provides complementary information to FTIR on the nitro group. |

The data obtained from in-situ spectroscopic monitoring provides a detailed "molecular movie" of the reaction, enabling a deeper understanding of the reaction kinetics and mechanism. This, in turn, facilitates more efficient process development and control. spectroscopyonline.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Nitrophenoxy)benzoic acid, and how can reaction conditions be controlled to minimize by-products?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution, where 2-nitrophenol reacts with a benzoic acid derivative (e.g., methyl 4-fluorobenzoate) under basic conditions. Key parameters include:

- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Temperature Control : Maintain 80–100°C to accelerate substitution while avoiding decomposition.

- Catalyst Use : Potassium carbonate or cesium carbonate improves yields by deprotonating the phenolic hydroxyl group .

- By-product Mitigation : Monitor reaction progress via TLC or HPLC to optimize time and reduce side reactions like over-nitration .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Look for aromatic proton splitting patterns (e.g., doublets for para-substituted nitro groups) and the carboxylic acid proton (~12 ppm in DMSO-d₆) .

- ¹³C NMR : Confirm the nitro group (C-NO₂ at ~148 ppm) and carboxylic acid carbonyl (~168 ppm) .

- IR Spectroscopy : Identify characteristic stretches for NO₂ (~1520 cm⁻¹, asymmetric) and COOH (~1700 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of nitro-containing vapors .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, SIR97) resolve challenges in refining the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) to obtain accurate lattice parameters.

- Structure Solution : Employ direct methods in SHELXS for initial phase determination, followed by SHELXL for least-squares refinement .

- Challenges : Address disorder in the nitro group using restraints (e.g., DELU and SIMU commands in SHELXL) .

- Validation : Check for R-factor convergence (<5%) and validate geometry with PLATON .

Q. What computational strategies (e.g., DFT, ELF) elucidate the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps and predict reactivity .

- Electron Localization Function (ELF) : Map electron density to identify regions of high localization (e.g., nitro and carboxyl groups), guiding mechanistic studies of electrophilic substitution .

Q. How can discrepancies in biological assay data (e.g., enzyme inhibition) for this compound be resolved?

- Methodological Answer :

- Assay Replication : Perform triplicate experiments under standardized conditions (pH 7.4, 37°C) to ensure reproducibility .

- Control Experiments : Use known inhibitors (e.g., benzoic acid derivatives) to validate assay sensitivity .

- Data Analysis : Apply statistical models (e.g., ANOVA) to distinguish signal noise from true inhibitory effects .

Q. What advanced purification techniques improve the yield of this compound from complex reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate 3:1 to 1:2) to separate nitro and carboxyl-containing impurities .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) for final purity assessment .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR signals observed in this compound derivatives?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at 25°C and 60°C to identify dynamic effects (e.g., rotational barriers in nitro groups) .

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating ¹H-¹H and ¹H-¹³C couplings .

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.